
1,2-Diheptylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diheptylcyclopropene is an organic compound with the molecular formula C17H32 It belongs to the class of cyclopropenes, which are characterized by a three-membered carbon ring with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diheptylcyclopropene can be synthesized through the reaction of heptylmagnesium bromide with 1,2-dibromoethane, followed by dehydrohalogenation. The reaction typically involves the following steps:
- Preparation of heptylmagnesium bromide by reacting heptyl bromide with magnesium in anhydrous ether.
- Addition of 1,2-dibromoethane to the reaction mixture to form the cyclopropane ring.
- Dehydrohalogenation using a strong base such as potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diheptylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming 1,2-diheptylcyclopropane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropene ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 1,2-Diheptylcyclopropane.
Substitution: Halogenated cyclopropene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diheptylcyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Diheptylcyclopropene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple three-membered ring compound with no substituents.
1,2-Dimethylcyclopropene: A cyclopropene derivative with methyl groups instead of heptyl groups.
1,2-Diphenylcyclopropene: A cyclopropene derivative with phenyl groups.
Uniqueness
1,2-Diheptylcyclopropene is unique due to its long heptyl chains, which impart distinct physical and chemical properties compared to other cyclopropene derivatives. These properties make it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
35365-53-8 |
|---|---|
Molekularformel |
C17H32 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1,2-diheptylcyclopropene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-16-15-17(16)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
JMXZTHUSPYEWKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C1)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
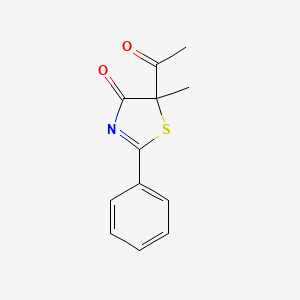
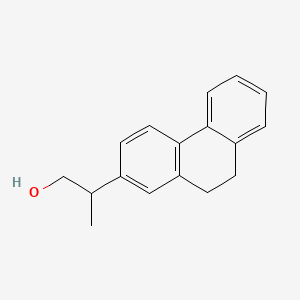
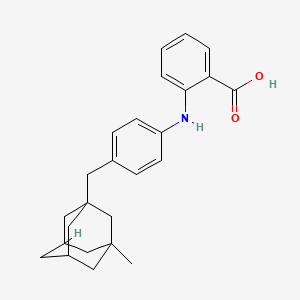
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)

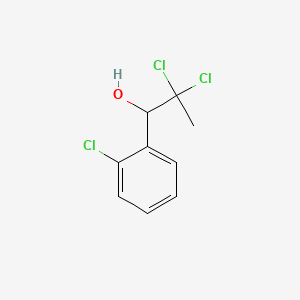
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
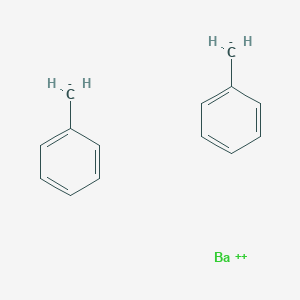
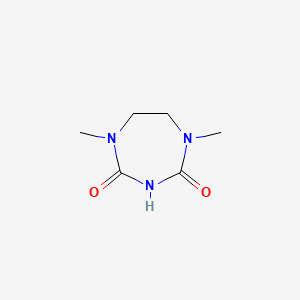

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)
